2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

Description

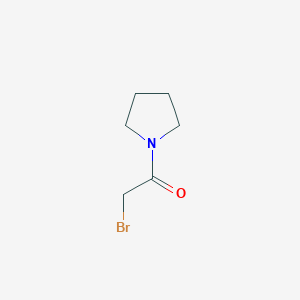

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHXSIXITGVYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455380 | |

| Record name | Bromoacetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90892-09-4 | |

| Record name | Bromoacetylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromoacetyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, also known by its synonym 1-(Bromoacetyl)pyrrolidine, is a valuable synthetic intermediate belonging to the class of α-halo ketones. Its bifunctional nature, featuring a reactive bromine atom alpha to a carbonyl group and a pyrrolidine moiety, makes it a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic scaffolds of medicinal interest. This guide provides a comprehensive overview of its known physical and chemical properties, outlines a general synthetic approach, discusses its reactivity, and explores its potential applications in the field of drug development.

Chemical and Physical Properties

While some specific physical properties for this compound are not extensively documented in readily available literature, the following table summarizes the known data and provides context based on structurally similar compounds.

| Property | Value | Source(s) |

| CAS Number | 90892-09-4 | [1] |

| Molecular Formula | C₆H₁₀BrNO | [1] |

| Molecular Weight | 192.06 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 120 °C at 0.1 mmHg | |

| Melting Point | Data not available | [2] |

| Solubility | Expected to be soluble in organic solvents | |

| Purity | Typically >93.0% (GC) |

Note: The lack of a reported melting point suggests that the compound is typically encountered as a liquid at room temperature. Its solubility in common organic solvents can be inferred from its structure and the properties of similar compounds.

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis of this compound can be conceptualized through the following workflow:

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry principles for amide synthesis and should be adapted and optimized with appropriate safety precautions and literature consultation.

-

Reaction Setup: To a solution of pyrrolidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in the same solvent to the stirred pyrrolidine solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. Separate the organic layer and wash it sequentially with a mild acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not available in the searched resources. However, based on the chemical structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the protons of the pyrrolidine ring, likely in the range of 1.8-3.5 ppm, and a singlet for the methylene protons adjacent to the bromine and carbonyl groups, expected to be downfield (around 4.0-4.5 ppm).

-

¹³C NMR: Resonances for the carbonyl carbon (around 165-175 ppm), the carbon bearing the bromine atom (around 30-40 ppm), and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Reactivity and Applications in Drug Development

As an α-bromo ketone, this compound is a potent electrophile. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound a valuable precursor for introducing the N-acetylpyrrolidine moiety into more complex molecules.

Nucleophilic Substitution Reactions

The primary mode of reactivity involves the displacement of the bromide ion by a variety of nucleophiles, such as amines, thiols, and carbanions. This reaction is fundamental to its utility in building diverse molecular scaffolds.

Caption: General reactivity pathway of this compound with nucleophiles.

Role in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. The ability of this compound to readily participate in the construction of larger molecules makes it an attractive starting material for the synthesis of novel therapeutic agents. While specific examples of its direct use in the synthesis of marketed drugs were not found in the search, its structural motifs are present in various classes of pharmaceuticals, including but not limited to:

-

Enzyme inhibitors: The electrophilic nature of the α-bromo ketone can be exploited for covalent modification of active site residues in enzymes.

-

Receptor ligands: The pyrrolidine moiety can serve as a key pharmacophore for binding to various receptors in the central nervous system and other biological targets.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with care. It is classified as a skin and eye irritant. It is also noted to be air-sensitive and should be stored under an inert gas in a refrigerated environment. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. While detailed physical and spectroscopic data are not comprehensively available in the public domain, its chemical properties as an α-bromo ketone with a pyrrolidine substituent make it a compound of significant interest for the synthesis of complex nitrogen-containing molecules. Its potential applications in drug discovery warrant further investigation and documentation of its properties and reactivity. Researchers utilizing this compound should proceed with caution, adhering to appropriate safety measures, and would benefit from thorough characterization of the material.

References

Sources

An In-depth Technical Guide to 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α-Haloketones in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of synthetic building blocks, α-haloketones stand out for their inherent reactivity and versatility. This guide focuses on a specific and highly valuable member of this class: 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone . This compound merges the electrophilic reactivity of an α-bromoketone with the privileged pyrrolidine scaffold, a structural motif prevalent in a multitude of biologically active compounds.[1] Understanding the properties, synthesis, and handling of this intermediate is crucial for researchers aiming to leverage its synthetic potential in the creation of novel therapeutics.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and CAS Number

This compound is unequivocally identified by its unique Chemical Abstracts Service (CAS) number.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(pyrrolidin-1-yl)ethanone | [2] |

| CAS Number | 90892-09-4 | [2] |

| Molecular Formula | C₆H₁₀BrNO | [2] |

| Molecular Weight | 192.06 g/mol | [2] |

| Canonical SMILES | C1CCN(C1)C(=O)CBr | [2] |

The structure features a five-membered pyrrolidine ring attached to a carbonyl group, with a bromine atom on the adjacent carbon. This arrangement dictates its chemical reactivity, primarily as an electrophile at the α-carbon.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the α-bromination of the corresponding ketone precursor, 1-(1-pyrrolidinyl)-1-ethanone. This electrophilic substitution at the α-carbon is a fundamental transformation in organic synthesis.

General Synthetic Workflow

The causality behind this experimental design lies in the activation of the α-position by the adjacent carbonyl group, making it susceptible to electrophilic attack by bromine. The choice of solvent and temperature is critical to control reactivity and minimize side reactions.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on established principles for the α-bromination of ketones.[3][4][5] Researchers must conduct a thorough risk assessment and consult peer-reviewed literature for specific reaction conditions.

Materials and Equipment:

-

1-(1-pyrrolidinyl)-1-ethanone

-

Bromine

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve 1-(1-pyrrolidinyl)-1-ethanone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in dichloromethane.

-

Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, maintaining the temperature between 0-5 °C. The red-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the bromine color disappears.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Part 3: The Role in Drug Discovery and Development

The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-aromatic, puckered three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1]

This compound serves as a versatile intermediate for introducing this valuable scaffold into larger molecules. The electrophilic α-carbon readily reacts with a wide range of nucleophiles, enabling the construction of diverse molecular frameworks.

Key Applications in Synthesis:

-

Alkylation of Nucleophiles: The compound can be used to alkylate amines, thiols, and other nucleophiles to introduce the pyrrolidinyl-ethanone moiety.

-

Synthesis of Heterocycles: It is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic systems, which are common cores of many pharmaceutical agents.[6]

-

Precursor to Bioactive Molecules: This intermediate is instrumental in the synthesis of compounds targeting a range of biological pathways, including those involved in cancer and viral diseases.[7]

Caption: Synthetic utility of this compound in drug discovery.

Part 4: Safety, Handling, and Storage

As with all α-haloketones, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [8][9][10][11] |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Use in a well-ventilated area. | [8][9][10][11] |

| Storage | Store in a tightly closed container in a cool, dry place. Inert atmosphere is recommended. | [8] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. | [8][9] |

| First Aid (Skin) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention. | [8][9] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [8][9] |

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its defined structure and predictable reactivity make it an invaluable tool for the synthesis of novel drug candidates. A thorough understanding of its chemical properties, a robust synthetic protocol, and strict adherence to safety guidelines are essential for its effective and safe utilization in the research and development of new medicines.

References

-

Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). [Link]

-

NIST. Ethanone, 2-bromo-1-phenyl-. [Link]

-

NCBI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

NCBI. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed. Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. [Link]

-

PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. aablocks.com [aablocks.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

This technical guide provides a comprehensive overview of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, a valuable reagent in synthetic organic chemistry and a key building block in the development of novel pharmaceuticals. This document details its chemical properties, a robust synthesis protocol based on established chemical principles, and a thorough guide to its structural characterization using modern analytical techniques. The content is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction and Significance

This compound, with the CAS Number 90892-09-4, is a bifunctional molecule featuring a reactive α-bromo ketone and a stable pyrrolidine amide. This unique combination of functional groups makes it a versatile intermediate for a variety of chemical transformations. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack, allowing for the introduction of diverse molecular fragments. The pyrrolidine moiety can influence the compound's solubility, pharmacokinetic properties, and binding interactions in a biological context. Its application is particularly noted in the synthesis of complex heterocyclic systems and as a precursor for pharmacologically active compounds.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for this compound is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(pyrrolidin-1-yl)ethanone | Alfa Chemistry |

| CAS Number | 90892-09-4 | [1] |

| Molecular Formula | C₆H₁₀BrNO | [1] |

| Molecular Weight | 192.06 g/mol | [1] |

| Appearance | Predicted to be a solid or oil | N/A |

| Purity | Typically ≥95% | [2] |

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the N-acylation of pyrrolidine with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The synthesis proceeds via the nucleophilic attack of the secondary amine of pyrrolidine on the highly electrophilic carbonyl carbon of bromoacetyl bromide.[3] The presence of a non-nucleophilic base is crucial to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting pyrrolidine, rendering it non-nucleophilic. A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is an ideal choice as it will not compete with pyrrolidine in the acylation reaction. The reaction is typically performed at a low temperature to control its exothermic nature and minimize potential side reactions.

Representative Synthesis Protocol

Disclaimer: This is a representative protocol based on established chemical principles for the N-acylation of amines.[3] Researchers must consult peer-reviewed literature and conduct a thorough risk assessment before performing any experiment. All work should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

Pyrrolidine

-

Bromoacetyl bromide

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a dry two-necked round-bottom flask under an inert atmosphere, add pyrrolidine (1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane. Cool the stirred solution to -10 °C to 0 °C using an ice-salt bath.

-

Base Addition: Add triethylamine (1.1 equivalents) to the cooled solution of pyrrolidine.

-

Acylation: In a separate, dry dropping funnel, prepare a solution of bromoacetyl bromide (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred pyrrolidine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (pyrrolidine) is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.

Caption: General workflow for the synthesis of this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (in ppm, relative to TMS) are predicted based on the analysis of similar structures.[4]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrolidine CH₂ (adjacent to N) | ~3.5 | Triplet | 4H |

| Pyrrolidine CH₂ (β to N) | ~1.9 | Multiplet | 4H |

| Bromoacetyl CH₂ | ~4.0 | Singlet | 2H |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule. The electronegativity of the adjacent atoms (N, Br, O) will significantly influence the chemical shifts.[5]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Pyrrolidine C (adjacent to N) | ~46 |

| Pyrrolidine C (β to N) | ~25 |

| Bromoacetyl C | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide I band) | ~1650 | Strong |

| C-N Stretch | ~1430 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C-Br Stretch | 500-600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected m/z values:

-

[M]⁺: 191/193

-

[M-Br]⁺: 112

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Mechanism of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone

Introduction: Unveiling a Potent Covalent Modifier

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, a derivative of pyrrolidine, is a bifunctional molecule featuring a reactive α-bromo ketone moiety and a tertiary amide.[1] Its chemical structure positions it as a potent electrophile, a characteristic that defines its utility as a versatile synthetic building block and, more significantly, as a covalent modifier of biological nucleophiles. This guide delves into the core mechanism of action of this compound as an electrophile, providing a foundational understanding for researchers in drug development and chemical biology. We will explore the electronic and structural features that govern its reactivity, the kinetics of its interactions, and the robust experimental protocols required to characterize its covalent binding activity.

The primary value of electrophiles like this compound in a biological context lies in their ability to form stable, covalent bonds with target proteins. This irreversible interaction can lead to potent and sustained pharmacological effects, a highly desirable trait in the design of targeted covalent inhibitors (TCIs).[2] Understanding the precise mechanism of this interaction is paramount for designing selective and effective therapeutic agents while minimizing off-target reactivity.

The Molecular Basis of Electrophilicity

The high reactivity of this compound is not coincidental but a direct consequence of its molecular architecture. Several key features synergize to render the α-carbon (the carbon atom adjacent to the carbonyl group) highly susceptible to nucleophilic attack.

-

Inductive Effects: The presence of two strongly electron-withdrawing groups—the carbonyl oxygen and the bromine atom—flanking the α-carbon creates a significant electron deficiency. This polarization establishes a pronounced partial positive charge (δ+) on the α-carbon, marking it as a prime electrophilic center.

-

Leaving Group Potential: The bromide ion (Br⁻) is an excellent leaving group. Its stability upon dissociation from the α-carbon facilitates the progression of the nucleophilic substitution reaction.

-

Reaction Kinetics: The reaction of α-halo ketones with nucleophiles typically follows second-order kinetics, meaning the reaction rate is dependent on the concentration of both the electrophile and the nucleophile.[3] This is characteristic of a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism of Action: A Classic SN2 Trajectory

The primary mechanism through which this compound exerts its electrophilic character is the bimolecular nucleophilic substitution (SN2) reaction.

In this concerted process, a nucleophile (Nu:⁻) directly attacks the electrophilic α-carbon. Simultaneously, the carbon-bromine bond begins to break. The reaction proceeds through a single transition state where the nucleophile is partially bonded to the carbon, and the bromide leaving group is partially detached. This single-step mechanism results in the inversion of stereochemistry at the α-carbon (if it were chiral) and the formation of a new, stable covalent bond between the nucleophile and the acetyl-pyrrolidine moiety.

Caption: General SN2 reaction mechanism.

Reactivity with Biological Nucleophiles: The Essence of Covalent Inhibition

In a biological milieu, the most relevant nucleophiles are the side chains of specific amino acid residues within proteins. The ability of this compound to alkylate these residues is the foundation of its potential as a covalent inhibitor.[4]

-

Cysteine: With the pKa of its thiol side chain (~8.5), cysteine is the most potent nucleophile under physiological conditions (pH ~7.4).[5] The deprotonated thiolate anion (S⁻) is a soft nucleophile that readily attacks the soft electrophilic α-carbon of the bromoacetamide moiety. This reaction forms a highly stable thioether bond.

-

Other Nucleophilic Residues: While cysteine is the most common target, other residues such as histidine, lysine, and methionine can also be alkylated, though typically at slower rates.[6] The selectivity for a particular residue is governed by factors including its intrinsic nucleophilicity, solvent accessibility, and the local microenvironment within the protein structure.

The reaction with a cysteine residue is of particular importance in drug design and can be visualized as follows:

Caption: Alkylation of a protein cysteine residue.

Experimental Protocols for Characterizing Electrophilic Reactivity

Quantifying the reactivity and identifying the targets of an electrophile are critical steps in its development as a chemical probe or therapeutic. The following protocols provide robust, validated methodologies for these characterizations.

Protocol 1: Quantifying Reactivity via a Thiol Depletion Assay

This protocol determines the second-order rate constant of the electrophile's reaction with a model thiol, such as glutathione (GSH), using Ellman's reagent (DTNB).

Objective: To measure the rate of thiol consumption and thereby calculate the intrinsic reactivity of the electrophile.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.4.

-

DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in the reaction buffer.[7]

-

GSH Stock: 10 mM Glutathione in the reaction buffer.

-

Electrophile Stock: 10 mM this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add reaction buffer, GSH (final concentration, e.g., 100 µM), and varying concentrations of the electrophile.

-

Initiate the reaction and incubate at a controlled temperature (e.g., 25°C).

-

At specific time points, quench the reaction by adding an excess of DTNB solution.

-

Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is formed from the reaction of DTNB with unreacted GSH.[8][9]

-

-

Data Analysis:

-

Calculate the concentration of remaining GSH at each time point using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).[7]

-

Plot ln([GSH]t/[GSH]₀) versus time for each electrophile concentration to obtain the pseudo-first-order rate constants (k_obs).

-

Plot k_obs versus the electrophile concentration. The slope of this line represents the second-order rate constant (k₂), a direct measure of the compound's electrophilicity.

-

Caption: Workflow for DTNB-based thiol depletion assay.

Protocol 2: Identification of Covalent Adducts by Mass Spectrometry

This protocol identifies the specific amino acid residue(s) on a target protein that have been modified by the electrophile.

Objective: To map the site(s) of covalent modification on a protein of interest.

Methodology:

-

Protein Alkylation:

-

Incubate the target protein with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for a defined period.

-

Remove excess, unreacted electrophile via buffer exchange or dialysis.

-

-

Proteolytic Digestion:

-

Denature the alkylated protein (e.g., with urea or guanidinium chloride).

-

Reduce disulfide bonds (with DTT) and alkylate the newly freed cysteines with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling.[10][11]

-

Digest the protein into smaller peptides using a specific protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptide mixture using reverse-phase liquid chromatography (LC).

-

Elute the peptides directly into a tandem mass spectrometer (MS/MS).[4]

-

The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence (MS2 scan).[6]

-

-

Data Analysis:

-

Search the MS/MS data against a protein sequence database.

-

Specifically look for peptides that exhibit a mass shift corresponding to the addition of the 1-(1-pyrrolidinyl)-1-ethanone moiety (C₆H₉NO). The expected mass addition is +111.068 Da.

-

The fragmentation pattern in the MS2 spectrum will confirm the identity of the modified peptide and pinpoint the exact site of modification.

-

Data Presentation: Expected Mass Shifts

| Moiety | Chemical Formula | Monoisotopic Mass (Da) |

| Added Adduct | C₆H₉NO | 111.068 |

| Net Change | C₆H₈O | 96.058 |

(Note: The net change reflects the addition of the adduct and the loss of a proton from the nucleophile and the bromine atom from the electrophile).

Conclusion and Field Perspective

This compound operates as a classic electrophile through an SN2 mechanism, primarily targeting nucleophilic cysteine residues in proteins. Its reactivity is a direct result of the electronic properties conferred by the α-bromo ketone functional group. The protocols detailed herein provide a robust framework for quantifying this reactivity and identifying its biological targets, essential steps in the validation of any covalent modifier. As the field of targeted covalent inhibitors continues to expand, a deep, mechanistic understanding of the electrophiles employed is not merely academic—it is a prerequisite for the rational design of next-generation therapeutics with enhanced potency and selectivity.

References

-

Fast Cysteine Bioconjugation Chemistry. National Institutes of Health (NIH).

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

-

Halogenation Of Ketones via Enols. Master Organic Chemistry.

-

Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (NIH).

-

mechanism of alpha-halogenation of ketones. YouTube.

-

This compound. Alfa Chemistry.

-

Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems. National Institutes of Health (NIH).

-

Ellman's Assay Protocol. BroadPharm.

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central.

-

Selectivity of labeled bromoethylamine for protein alkylation. MSU Chemistry.

-

Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate.

-

Protein Damage by Reactive Electrophiles: Targets and Consequences. ACS Publications.

-

Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

-

Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim.

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.

-

Electrophile alkylation occurs selectively across protein interaction... ResearchGate.

-

Thiol Quantification kit. Thiol Quantification kit.

-

Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. TopSCHOLAR.

-

2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. Sigma-Aldrich.

-

Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. National Institutes of Health (NIH).

-

Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. National Institutes of Health (NIH).

-

DTNB (ELLMAN'S) THIOL OXIDATIVE STRESS. Ethos Biosciences.

-

Protein Alkylation: Exploring Techniques and Applications. Creative Proteomics.

-

(PDF) The Electrophilicity Index in Organic Chemistry. ResearchGate.

-

A Protocol for the Determination of Free Thiols. University of Utah.

-

The Fascinating Chemistry of α‐Haloamides. National Institutes of Health (NIH).

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylation Damage by Lipid Electrophiles Targets Functional Protein Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. broadpharm.com [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 11. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

"2-Bromo-1-(1-pyrrolidinyl)-1-ethanone" reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone with Nucleophiles

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound (CAS No: 90892-09-4), a versatile α-halo ketone intermediate crucial in synthetic and medicinal chemistry. The document delineates the core principles governing its reactions with various nucleophiles, focusing on mechanistic pathways, experimental considerations, and synthetic applications. We will explore the nuanced reactivity at its primary electrophilic centers, offering field-proven insights into optimizing reaction conditions and leveraging this building block for the synthesis of complex molecular architectures, particularly within the context of drug discovery and development.

Introduction: The Molecular Architecture and Synthetic Value

This compound is a bifunctional organic compound featuring an α-halo ketone moiety appended to a pyrrolidine ring.[1][2] This unique structure combines the high electrophilicity of the bromoacetyl group with the physicochemical properties imparted by the saturated nitrogen heterocycle.[3][4] The five-membered pyrrolidine ring is a prevalent scaffold in clinically approved drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophoric element.[4]

The synthetic utility of this compound stems primarily from the α-halo ketone functional group. The presence of the electron-withdrawing carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack, making it a much more potent electrophile than a typical alkyl halide.[5][6] This guide will dissect the factors governing this reactivity and provide practical methodologies for its application.

Physicochemical Properties

A foundational understanding begins with the compound's basic properties, summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-(pyrrolidin-1-yl)ethanone | [1] |

| CAS Number | 90892-09-4 | [1] |

| Molecular Formula | C₆H₁₀BrNO | [1] |

| Molecular Weight | 192.06 g/mol | [1] |

| Appearance | Solid (typical) | |

| Canonical SMILES | C1CCN(C1)C(=O)CBr | [1] |

Core Reactivity: Mechanistic Underpinnings

The reactivity of this compound is dominated by the α-halo ketone system. Nucleophiles can theoretically attack several electrophilic sites; however, the α-carbon is the most common point of interaction.[5]

Caption: Key electrophilic sites of this compound.

The Predominance of the Sₙ2 Pathway

Reactions at the α-carbon almost exclusively proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8]

-

Causality: The Sₙ1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable. An α-carbonyl carbocation is destabilized by both the inductive effect and the electrostatic repulsion from the partial positive charge of the adjacent carbonyl carbon.[7]

-

Stereochemistry: As a classic Sₙ2 reaction, if the α-carbon were chiral, the reaction would proceed with an inversion of stereochemistry.

-

Kinetics: The reaction rate is dependent on the concentration of both the α-halo ketone substrate and the nucleophile.

The Sₙ2 mechanism is depicted below, showcasing the concerted attack of the nucleophile and displacement of the bromide leaving group.

Caption: Generalized Sₙ2 pathway for nucleophilic substitution.

Reactivity with Specific Nucleophile Classes

The choice of nucleophile dictates the final product and is a cornerstone of the synthetic utility of this reagent. The strength and nature of the nucleophile are critical factors.[6]

N-Nucleophiles (Amines, Azides)

Nitrogen-based nucleophiles are commonly used to synthesize α-amino ketones, which are valuable precursors for many biologically active heterocycles.

-

Mechanism: Primary and secondary amines react readily in an Sₙ2 fashion. The reaction often requires a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HBr formed, preventing the protonation and deactivation of the amine nucleophile.

-

Expert Insight: Using a slight excess of the amine nucleophile can sometimes serve the dual purpose of reactant and base, but this can lead to side products. A dedicated, non-nucleophilic base is the cleaner, more controlled approach.

Representative Protocol: Synthesis of an α-Amino Ketone

-

Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter off the triethylammonium bromide salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash column chromatography.

O-Nucleophiles (Alkoxides, Carboxylates)

Oxygen nucleophiles lead to the formation of α-ether or α-ester ketones.

-

Mechanism: The reaction follows the Sₙ2 pathway.

-

Trustworthiness Consideration: When using strongly basic nucleophiles like alkoxides (e.g., sodium methoxide), a competing reaction, the Favorskii rearrangement , can occur, especially with α-halo ketones that have α'-protons.[8] This involves the formation of a cyclopropanone intermediate, which then rearranges. While less common for amide-derived ketones, it is a critical consideration for experimental design. Using weaker bases like cesium carbonate with an alcohol can mitigate this risk.

S-Nucleophiles (Thiols, Thiolates)

Sulfur nucleophiles are generally very potent and react efficiently with α-halo ketones.

-

Mechanism: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles for Sₙ2 reactions.[6] The reaction is typically fast and high-yielding.

-

Expert Insight: The reaction can often be run at room temperature or with gentle heating. A base like potassium carbonate is sufficient to deprotonate the thiol, forming the more reactive thiolate in situ.

Representative Protocol: Synthesis of an α-Thio Ketone

-

Setup: To a solution of the desired thiol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Substrate Addition: Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DMF.

-

Reaction: Stir at room temperature for 2-6 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization or column chromatography can be used for further purification if necessary.

Synthetic Workflow and Experimental Design

A self-validating protocol is built on a logical and systematic workflow, from preparation to final analysis.

Caption: A generalized experimental workflow for nucleophilic substitution.

Applications in Drug Development

The reactivity of this compound makes it a valuable intermediate for constructing molecules with potential therapeutic value. The α-substituted ketone products can be further elaborated. For instance, reaction with a substituted aniline could be the first step in synthesizing certain kinase inhibitors, while reaction with thiourea is a common route to aminothiazole scaffolds, which are prevalent in medicinal chemistry. Its role as an acetylcholine receptor inhibitor analog also points to its utility in neuroscience research.[3]

Safety and Handling

As an α-halo ketone, this compound is a potent lachrymator and alkylating agent. It should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] All manipulations should be performed in a certified chemical fume hood to avoid inhalation.[11][12]

-

Handling: Avoid contact with skin and eyes.[10][13] In case of contact, flush the affected area immediately with copious amounts of water.[9][11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[9][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9][13]

Conclusion

This compound is a highly reactive and synthetically valuable building block. Its chemistry is dominated by the Sₙ2 reactivity of the α-carbon, enabling facile and predictable bond formation with a wide array of nitrogen, oxygen, and sulfur nucleophiles. A thorough understanding of its reaction mechanisms, potential side reactions, and proper handling procedures allows researchers to effectively harness its potential in the synthesis of novel compounds for drug discovery and other scientific applications.

References

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5080. [Link]

-

Lansdown, A. J. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study (Doctoral dissertation, University of Pretoria). [Link]

-

JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

-

Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130-5132. [Link]

-

Chemistry LibreTexts. (2021). Reactions of α-Halo Ketones. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%. [Link]

-

AA Blocks. (2025). Safety Data Sheet: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. [Link]

-

PubChem. (n.d.). 2-Bromo-1-(6-pyrrolidin-1-yl-3-pyridinyl)ethanone. [Link]

-

Iovine, V., Bissyèdé, E., & Protopapa, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(11), 1169. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Bromo-1-(6-pyrrolidin-1-yl-3-pyridinyl)ethanone | C11H13BrN2O | CID 125501083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. aablocks.com [aablocks.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone: A Versatile Synthon for Novel Pyrrolidine Derivatives

Abstract

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in critical binding interactions within biological targets.[1][2][3][4] This guide provides an in-depth technical overview of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, a highly reactive and versatile α-halo ketone intermediate. We will explore its synthesis, fundamental reactivity, and application in the strategic construction of diverse, high-value pyrrolidine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

The Strategic Importance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery.[1][3] Its non-planar, sp³-rich geometry allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems. This structural feature can lead to enhanced target selectivity and improved pharmacokinetic profiles.[2][4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, or, if unsubstituted, a hydrogen bond donor, while the overall structure often increases aqueous solubility.[2][5] Consequently, pyrrolidine and its derivatives are integral components of numerous approved drugs and clinical candidates.[6] The development of robust synthetic intermediates that facilitate the facile introduction of this moiety is therefore a critical endeavor in pharmaceutical research.

Profile of a Key Intermediate: this compound

This compound (CAS No. 90892-09-4) is an α-halo ketone that serves as a potent electrophilic building block.[7][8] Its utility stems from the strategic placement of a bromine atom alpha to a carbonyl group, which significantly activates the carbon for nucleophilic attack.

Physicochemical and Safety Data

Proper handling of this reagent is paramount for experimental success and laboratory safety. α-Halo ketones are often irritating and lachrymatory. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11]

| Property | Value | Source(s) |

| CAS Number | 90892-09-4 | [7][8][12] |

| Molecular Formula | C₆H₁₀BrNO | [7][13] |

| Molecular Weight | 192.06 g/mol | [7][13] |

| IUPAC Name | 2-bromo-1-(pyrrolidin-1-yl)ethanone | [7] |

| Canonical SMILES | C1CCN(C1)C(=O)CBr | [7] |

| Appearance | Typically an off-white to pale yellow solid | |

| Primary Hazard | Corrosive, causes skin and eye irritation | [9][10] |

Synthesis of this compound

The most direct and common route to the title compound is the α-bromination of its ketone precursor, 1-(pyrrolidin-1-yl)ethanone (N-acetylpyrrolidine). The reaction proceeds via an acid-catalyzed enol intermediate, which acts as the nucleophile.[14][15]

General Synthesis Workflow

The diagram below outlines the typical laboratory-scale synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Disclaimer: This is a representative protocol. Researchers must consult peer-reviewed literature and conduct a thorough risk assessment before any experiment.

-

Materials & Equipment:

-

1-(Pyrrolidin-1-yl)ethanone (1.0 eq)

-

Bromine (1.05 eq)

-

Diethyl ether or Dichloromethane (anhydrous)

-

10% aq. Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Reaction Setup: Dissolve 1-(pyrrolidin-1-yl)ethanone in the chosen anhydrous solvent in a round-bottom flask. Cool the solution to 0 °C in an ice bath with stirring.

-

Bromine Addition: Prepare a solution of bromine in the same solvent and add it to a dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. The key is to maintain the temperature below 5 °C and observe the dissipation of the bromine's red-brown color.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully add 10% aqueous sodium thiosulfate solution dropwise to quench any unreacted bromine, continuing until the solution is colorless.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure title compound.

-

The Chemistry of a Potent Electrophile

The synthetic power of this compound lies in the reactivity of the α-halo ketone moiety. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to SN2 displacement.[16][17][18] This reactivity is significantly enhanced compared to a standard alkyl halide.[16]

Caption: The α-carbon is highly susceptible to attack by various nucleophiles (Nu:).

Applications in Novel Pyrrolidine Derivative Synthesis

The true value of this compound is demonstrated by its utility in constructing a wide array of complex heterocyclic systems.

Synthesis of α-Amino Ketone Derivatives

A straightforward application is the reaction with various nitrogen-based nucleophiles (primary/secondary amines, anilines, and N-heterocycles) to yield α-amino ketone derivatives. These products are valuable scaffolds in their own right or can serve as intermediates for more complex targets.

-

Field-Proven Protocol:

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Add a mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq) to act as an acid scavenger.

-

Add the desired amine nucleophile (1.1 eq).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC).

-

Perform a standard aqueous workup, extract the product with a suitable organic solvent, dry, and purify via chromatography.

-

Heterocycle Construction: The Hantzsch Thiazole Synthesis

α-Halo ketones are classic precursors for a variety of five-membered heterocycles.[19] The Hantzsch thiazole synthesis, a reaction with a thioamide, provides a direct route to highly functionalized 2-aminothiazoles, a common motif in pharmacologically active compounds.

Caption: Mechanistic pathway for the Hantzsch synthesis of thiazole derivatives.

-

Field-Proven Protocol:

-

Combine this compound (1.0 eq) and the chosen thioamide (1.0 eq) in a suitable solvent, typically ethanol or isopropanol.

-

Heat the mixture to reflux for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

-

If the product remains in solution, concentrate the solvent and purify the residue by recrystallization or column chromatography.

-

Multicomponent Reactions (MCRs)

The reactivity of this synthon makes it an excellent candidate for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single, efficient step.[20] For instance, it can participate in three-component reactions with primary amines and β-dicarbonyl compounds to generate highly substituted pyrroles, another key heterocyclic core in drug discovery.[20]

Conclusion

This compound is a high-utility, readily synthesized intermediate that serves as a gateway to a vast chemical space of novel pyrrolidine derivatives. Its predictable and robust reactivity in SN2 displacements, cyclocondensation reactions, and multicomponent strategies makes it an invaluable tool for medicinal chemists. By mastering the synthesis and application of this synthon, researchers can significantly accelerate the development of complex molecules with therapeutic potential.

References

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.

- Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4097.

- Alfa Chemistry. This compound. Alfa Chemistry.

- PharmaBlock.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PharmaBlock. (Whitepaper)

- Naidoo, R. (2020).

- JoVE. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE.

- Pearson, R. G., et al. (1953). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- de Souza, M. C. B. V., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5293.

- Huateng Pharma. This compound.

- BLDpharm. 90892-09-4|2-Bromo-1-(pyrrolidin-1-yl)ethanone. BLDpharm.

- Cole-Parmer. Material Safety Data Sheet - 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Cole-Parmer.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone. ChemicalBook.

- Benchchem. This compound. Benchchem.

- Fisher Scientific. SAFETY DATA SHEET - 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. Fisher Scientific.

- Ambeed. 90892-09-4 | 2-Bromo-1-(pyrrolidin-1-yl)ethanone. Ambeed.

- Wikipedia. α-Halo ketone. Wikipedia.

- Wikipedia.

- Echemi. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)

- Singh, S., et al. (2023).

- Magkrioti, E., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed.

- Chemcasts. Thermophysical Properties of 2-Bromo-1-(2-hydroxyphenyl)ethanone. Chemcasts.

- PubChem. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. PubChem.

- Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.

- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- Li, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 29(5), 1084.

- Poyraz, S., & Çıkla-Süzgün, P. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248062.

- BenchChem. (2025). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone. BenchChem.

- ChemScene. 2-Bromo-1-(morpholin-4-yl)ethanone. ChemScene.

- Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Cheméo.

- Fisher Scientific. 2-Bromo-4'-(1-pyrrolidinyl)acetophenone, 97%. Fisher Scientific.

- Leonard, M. S. (2013).

- Common Organic Chemistry. Bromination - Common Conditions. Common Organic Chemistry.

- PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com.

- WorldOfChemicals. (2025). Key Properties and Synthesis Routes of 2-Bromo-1-(2-hydroxyphenyl)ethanone. WorldOfChemicals.

- Laremore, T. N., et al. (2025).

- Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2837.

- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts.

- ResearchGate. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.

- Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Chemistry Stack Exchange.

- Wang, Y., et al. (2024).

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 90892-09-4|2-Bromo-1-(pyrrolidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 13. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 20. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone: A Technical Guide

Introduction

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone, also known as N-(bromoacetyl)pyrrolidine, is a valuable synthetic intermediate in organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure, which combines a reactive α-bromo ketone with a pyrrolidine amide, allows for a variety of subsequent chemical transformations. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and to confirm its identity before use in further synthetic steps.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 3.8 | s | 2H | CH₂-Br |

| ~ 3.6 - 3.4 | t | 2H | N-CH₂ (pyrrolidine) |

| ~ 3.4 - 3.2 | t | 2H | N-CH₂ (pyrrolidine) |

| ~ 2.1 - 1.9 | m | 4H | CH₂-CH₂ (pyrrolidine) |

Interpretation:

-

CH₂-Br (~ 4.0 - 3.8 ppm): The two protons on the carbon adjacent to the bromine atom are expected to appear as a singlet. These protons are significantly deshielded due to the electronegativity of both the adjacent bromine atom and the carbonyl group.

-

N-CH₂ (~ 3.6 - 3.2 ppm): The four protons on the two carbons attached to the nitrogen atom of the pyrrolidine ring are expected to appear as two distinct triplets. The nitrogen atom deshields these protons, shifting them downfield. The observation of two separate signals is due to the restricted rotation around the amide C-N bond, making the two N-CH₂ groups diastereotopic.

-

CH₂-CH₂ (~ 2.1 - 1.9 ppm): The four protons on the remaining two carbons of the pyrrolidine ring are expected to appear as a multiplet. These protons are in a more shielded environment compared to those directly attached to the nitrogen.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 160 | C=O (amide) |

| ~ 48 - 45 | N-CH₂ (pyrrolidine) |

| ~ 30 - 25 | CH₂-Br |

| ~ 28 - 23 | CH₂-CH₂ (pyrrolidinyl) |

Interpretation:

-

C=O (~ 165 - 160 ppm): The carbonyl carbon of the amide is the most deshielded carbon in the molecule and is expected to appear at a high chemical shift. Saturated amide carbonyls typically absorb in the range of 173–178 ppm[1].

-

N-CH₂ (~ 48 - 45 ppm): The two carbons of the pyrrolidine ring directly attached to the nitrogen atom are deshielded by the nitrogen and will appear in this region.

-

CH₂-Br (~ 30 - 25 ppm): The carbon atom bonded to the bromine is deshielded by the halogen and is expected in this range. Alkyl bromides typically show resonances in the 25-55 ppm range[2].

-

CH₂-CH₂ (~ 28 - 23 ppm): The remaining two carbons of the pyrrolidine ring are the most shielded and will appear at the lowest chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1680 - 1630 | Strong | C=O stretch (tertiary amide) |

| ~ 1460 - 1420 | Medium | C-H bend (scissoring) |

| ~ 1280 - 1250 | Medium | C-N stretch |

| ~ 700 - 550 | Medium | C-Br stretch |

Interpretation:

-

C-H Stretch (~ 2980 - 2850 cm⁻¹): These absorptions are characteristic of the stretching vibrations of the C-H bonds in the pyrrolidine ring and the bromoacetyl group.

-

C=O Stretch (~ 1680 - 1630 cm⁻¹): A strong absorption band in this region is the most characteristic feature of an amide, known as the Amide I band. For tertiary amides, the C=O absorption occurs in the range of 1680-1630 cm⁻¹[3][4].

-

C-H Bend (~ 1460 - 1420 cm⁻¹): This corresponds to the scissoring vibrational mode of the CH₂ groups.

-

C-N Stretch (~ 1280 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen single bond in the pyrrolidine ring and the amide group will appear in this region.

-

C-Br Stretch (~ 700 - 550 cm⁻¹): The presence of a carbon-bromine bond will give rise to a medium intensity absorption in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 191/193 | [M]⁺, Molecular ion peak (presence of Br isotopes) |

| 112 | [M - Br]⁺ |

| 84 | [C₄H₈NCO]⁺ |

| 70 | [C₄H₈N]⁺ |

| 55 | [C₄H₇]⁺ |

Interpretation:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak as a doublet with a 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br)[5][6]. The fragmentation is likely to be initiated by the cleavage of the weak C-Br bond or by α-cleavage adjacent to the carbonyl group.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy Workflow

Sources

- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone: A Versatile α-Amido Ketone Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is a bifunctional organic compound that has emerged as a valuable and highly reactive building block in synthetic organic chemistry. Belonging to the class of α-halo ketones, its structure incorporates a potent electrophilic carbon center adjacent to a carbonyl group, which is further activated by the electron-withdrawing nature of the pyrrolidinyl amide moiety. This unique electronic and structural arrangement makes it an ideal precursor for the construction of a wide array of complex molecular architectures, particularly nitrogen-containing heterocycles and advanced pharmaceutical intermediates. This guide provides an in-depth analysis of its synthesis, core reactivity, and diverse applications, offering field-proven insights and detailed experimental protocols for its strategic deployment in research and development settings.

Introduction: The Strategic Value of an Activated Ketone

In the landscape of organic synthesis, intermediates that offer both stability and predictable, high-yield reactivity are of paramount importance. This compound (CAS No. 90892-09-4) is one such intermediate.[1][2] At its core, it is an α-bromo-N-acyl-amino ketone, a structural motif that serves as a powerful linchpin in medicinal chemistry and materials science.

The synthetic utility of this compound is derived from two primary features:

-

The Electrophilic α-Carbon: The bromine atom, being a good leaving group, is situated on the carbon alpha to the carbonyl group. This position is highly activated towards nucleophilic attack, facilitating a wide range of substitution reactions.[3]

-

The Pyrrolidinyl Amide: The presence of the pyrrolidine ring not only influences the electronic properties of the molecule but also provides a structural scaffold that is frequently found in biologically active compounds, potentially enhancing solubility and metabolic stability in derivative molecules.[4]

This guide will explore the practical aspects of utilizing this building block, moving from its fundamental properties to its application in sophisticated synthetic workflows.

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in any laboratory setting.

Compound Data

All quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 90892-09-4 | [1][2][5] |

| Molecular Formula | C₆H₁₀BrNO | [2] |

| Molecular Weight | 192.06 g/mol | [2] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥96% | [2] |

| Canonical SMILES | C1CCN(C1)C(=O)CBr | [2] |

| InChIKey | SPHXSIXITGVYAA-UHFFFAOYSA-N | [2] |

Safety and Handling: A Self-Validating Protocol

As with most α-halo ketones, this compound is classified as an irritant and lachrymator. Adherence to stringent safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[6][7]

-

Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage under an inert atmosphere.[1][5][6]

-

Disposal: Dispose of waste materials through a licensed chemical destruction plant in accordance with local and national regulations. Do not allow entry into sewer systems.[10]

Trustworthiness Insight: The irritating and lachrymatory properties of α-bromo ketones stem from their high reactivity towards biological nucleophiles, such as amino acid residues in proteins on the skin and in the eyes. Treating this reagent with the utmost respect is the first step in any successful and safe experimental workflow.

Synthesis of the Building Block